Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-
Description
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- (hereafter referred to as the "target compound") is a diaryl ketone derivative featuring a nitro group (-NO₂) at the 3-position, a pyrrolidinyl substituent at the 4-position of the phenyl ring, and a phenyl group attached to the ketone. Pyrrolidine and nitro groups are known to influence electronic, steric, and pharmacological characteristics, making this compound relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
(3-nitro-4-pyrrolidin-1-ylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(13-6-2-1-3-7-13)14-8-9-15(16(12-14)19(21)22)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAMTFXSSAHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387647 | |
| Record name | Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56106-96-8 | |
| Record name | Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the reaction of 3-nitro-4-(1-pyrrolidinyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the methanone group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nitro Group Reactivity
The 3-nitro substituent participates in reduction and electrophilic substitution reactions:
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Reduction to Amine : Under catalytic hydrogenation (H₂/Pd-C) or bioorthogonal conditions (e.g., 4,4′-bipyridine-mediated reduction ), the nitro group reduces to an amine, forming Methanone, [3-amino-4-(1-pyrrolidinyl)phenyl]phenyl- . This is critical for prodrug activation strategies .
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Electrophilic Aromatic Substitution : The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position relative to itself. Halogenation or nitration at this position is feasible under acidic conditions .
Ketone Functionality
The central methanone group enables nucleophilic additions and reductions:
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Grignard Reactions : Reacts with organomagnesium reagents (e.g., RMgX) to form tertiary alcohols. For example, methylmagnesium bromide yields Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-methanol .
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Hydride Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming [3-nitro-4-(1-pyrrolidinyl)phenyl]phenylmethanol .
Pyrrolidine Ring Participation
The 1-pyrrolidinyl group contributes to steric effects and potential ring-opening reactions:
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Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylpyrrolidinium salts, enhancing water solubility .
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Cycloaddition : Under thermal or photolytic conditions, the pyrrolidine ring may act as a dipolarophile in [3+2]-cycloadditions with azomethine ylides .
Comparative Reactivity of Structural Analogs
Photostability
The nitro group undergoes photodegradation under UV light (λ = 254 nm), forming 3-nitroso intermediates, which further decompose to phenolic derivatives .
Synthetic Pathways
The compound is synthesized via:
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Friedel-Crafts Acylation : Reacting 3-nitro-4-pyrrolidinylbenzoyl chloride with benzene in AlCl₃ .
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Palladium-Catalyzed Coupling : Cross-coupling aryl halides with pyrrolidine derivatives under Suzuki-Miyaura conditions .
Stability and Degradation
Scientific Research Applications
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperazine Substitutions
a) [4-(4-Methyl-1-Piperazinyl)-3-Nitrophenyl]Phenyl-Methanone (CAS 56106-98-0)
- Structure : Replaces pyrrolidinyl with a 4-methylpiperazinyl group.
- Molecular Formula : C₁₈H₂₀N₃O₃ (vs. target compound’s estimated formula: C₁₇H₁₇N₂O₃).
- Higher molecular weight (324.37 g/mol vs. ~295 g/mol) may affect solubility and membrane permeability.
b) 1-Methyl-4-(4-Methylbenzoyl)-5-(3-Nitrophenyl)Tetrahydro-1H-Pyrrol-3-YlMethanone (CAS 1005188-92-0)
- Structure : Features a tetrahydro-pyrrole ring with dual benzoyl substituents and a nitro group.
- Molecular Formula : C₂₇H₂₆N₂O₄.
- Key Differences :
Analogues with Heterocyclic Modifications
a) (2-(3-Methylpyridin-4-Yl)Pyrrolidin-1-Yl)(Phenyl)Methanone (CAS 1242887-47-3)
- Structure : Substitutes nitro group with a 3-methylpyridinyl moiety.
- Molecular Formula : C₁₇H₁₈N₂O.
- Key Differences: Pyridine’s electron-deficient nature alters electronic properties vs. nitro group’s strong electron-withdrawing effect. Potential for metal coordination via pyridine nitrogen, unlike nitro groups .
b) [3-(4-Chlorophenyl)-5-(Methylthio)-2-Thienyl]-1-Pyrrolidinyl-Methanone (CAS 477857-95-7)
Pharmacologically Active Methanone Derivatives
a) Pyrazole-Based Methanones (Patel et al., 2013)
- Structure: Pyrazole ring fused with methanone and substituted phenyl groups.
- Activities : Demonstrated antimicrobial (e.g., Staphylococcus aureus MIC: 12.5 µg/mL) and anti-inflammatory (e.g., 68% edema inhibition) properties.
- Comparison : The target compound’s pyrrolidine and nitro groups may offer distinct binding interactions vs. pyrazole’s hydrogen-bonding capacity .
b) Fluorinated Methanones (CAS 862282-10-8)
- Structure : Difluorophenyl and hydroxy-phenyl-piperidine substituents.
- Molecular Formula : C₂₈H₃₇ClF₂N₂O₂.
- Key Features: Fluorine atoms enhance metabolic stability and bioavailability.
Comparative Data Table
Biological Activity
Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- (CAS Number: 56106-96-8) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl- is C17H16N2O, characterized by a pyrrolidine ring and a nitro-substituted phenyl group. The compound's structure is significant in determining its biological activity and pharmacological profile.
Research indicates that compounds containing the pyrrolidine moiety often exhibit diverse biological activities, including:
- Anticancer Activity : The incorporation of the pyrrolidine ring enhances interaction with biological targets involved in cancer progression. For instance, derivatives of pyrrolidine have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Methanone derivatives have demonstrated selective antimicrobial activity against multidrug-resistant strains of bacteria, particularly Staphylococcus aureus. The presence of the nitro group in the structure is believed to enhance this activity by interfering with bacterial DNA synthesis .
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated various derivatives of Methanone against A549 cells, revealing that certain substitutions on the phenyl ring significantly improved anticancer efficacy. For example, compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of Methanone derivatives against clinically significant pathogens. Notably, compound 21 demonstrated favorable activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .
Research Findings
Recent research highlights the versatility of the pyrrolidine scaffold in drug discovery:
- Pyrrolidine Derivatives : Compounds featuring the pyrrolidine ring have been optimized for various biological targets. For instance, modifications that enhance binding affinity to specific receptors have been identified through structure-activity relationship (SAR) studies .
- Inhibition Studies : Detailed biochemical assays have shown that Methanone derivatives inhibit key enzymes involved in tumor growth and bacterial resistance mechanisms. These findings underscore the importance of further exploring this compound's potential in therapeutic applications .
Q & A
Q. What are the common synthetic routes for Methanone, [3-nitro-4-(1-pyrrolidinyl)phenyl]phenyl-?
The synthesis typically involves a multi-step approach:
- Friedel-Crafts Acylation : A nitro-substituted phenyl group is acylated using a benzoyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃).
- Pyrrolidine Functionalization : The pyrrolidinyl group is introduced via nucleophilic substitution or coupling reactions, often requiring protecting groups (e.g., Boc) to prevent side reactions.
- Nitro Group Placement : Nitration is performed under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at the meta position relative to the ketone.
Characterization is achieved via HPLC for purity and NMR for structural confirmation .
Q. How is the compound structurally characterized in academic research?
Key methods include:
- Infrared Spectroscopy (IR) : Identifies the ketone (C=O stretch ~1680 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) using KBr pellet preparation .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm), pyrrolidinyl protons (δ 1.5–3.5 ppm), and nitro group effects on neighboring substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₇N₂O₃ requires [M+H]⁺ = 315.1234) .
Q. What in vitro assays are used to screen its biological activity?
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Critical factors include:
- Temperature Control : Nitration at ≤5°C minimizes byproducts like dinitro derivatives .
- Catalyst Selection : Lewis acids (e.g., FeCl₃) improve acylation efficiency over AlCl₃ due to reduced side reactions .
- Purification Techniques : Column chromatography with gradient elution (hexane:EtOAc) resolves positional isomers .
Q. How should researchers resolve contradictions in biological activity data?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Stability : Use HPLC-UV to verify integrity under assay conditions (e.g., pH 7.4 buffer) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or PARP .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects of nitro and pyrrolidinyl groups .
Q. How does the nitro group influence the compound’s reactivity?
Q. What strategies mitigate decomposition during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light Protection : Amber vials reduce nitro group photodegradation .
- Purity Monitoring : Periodic HPLC-MS checks detect degradation products like nitroso derivatives .
Methodological Tables
Q. Table 1. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym) | |
| ¹H NMR (CDCl₃) | δ 8.2 (aromatic H), δ 2.9 (pyrrolidine) |
Q. Table 2. Biological Assay Parameters
| Assay Type | Conditions | Reference |
|---|---|---|
| MTT (HeLa) | 48h incubation, 10% FBS, λ = 570 nm | |
| Kinase Inhibition | 10 µM ATP, fluorescence polarization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
